Chemical Properties and Stability of [4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol
Chemical Properties and Stability of [4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol
An In-depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Overview and Chemical Identity
[4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol is a substituted pyrimidine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug discovery, often serving as key intermediates in the synthesis of biologically active molecules.[1][2] The pyrimidine core is a fundamental heterocycle found in nucleic acids and a wide array of pharmaceuticals. The specific substitutions on this molecule—a chloro group, a benzylamino moiety, and a hydroxymethyl group—introduce distinct chemical functionalities that dictate its reactivity, stability, and potential for further synthetic modification.
This guide provides a detailed examination of the known chemical properties and an expert analysis of the expected stability profile of this compound, offering a framework for its handling, analysis, and application in a research and development setting.
1.1. Nomenclature and Structure
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Systematic Name: [4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol
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CAS Number: 1135283-48-5[3]
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Molecular Formula: C₁₂H₁₂ClN₃O[3]
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Molecular Weight: 249.70 g/mol [3]
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Synonyms: (4-(Benzylamino)-6-chloropyrimidin-5-yl)methanol[4]
The structure consists of a central pyrimidine ring functionalized at three key positions, creating a molecule with diverse reactive potential.
Physicochemical Properties
Comprehensive experimental data for [4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol is not extensively documented in publicly available literature. However, based on its structure and data from analogous compounds, we can summarize its core physicochemical characteristics and provide predicted values for guidance.
| Property | Value / Expected Value | Source / Rationale |
| CAS Number | 1135283-48-5 | [3] |
| Molecular Formula | C₁₂H₁₂ClN₃O | [3] |
| Molecular Weight | 249.70 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature. | Based on similar heterocyclic compounds.[2][5] |
| Boiling Point | Predicted: >300 °C | Based on structurally related compounds like (4-Chloro-2-methylsulfanyl-pyrimidin-5-yl)-methanol (Predicted BP: 339.6±27.0 °C).[6] High molecular weight and polar groups suggest a high boiling point. |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water is anticipated. | The hydroxymethyl and amino groups can participate in hydrogen bonding, enhancing solubility in polar solvents.[5] |
| pKa | Predicted: ~13.0 (hydroxyl proton) | Based on the predicted pKa of the alcohol in a similar compound, (6-Chloropyrimidin-4-Yl)Methanol (13.05±0.10).[2] The pyrimidine ring is weakly basic. |
Synthesis and Analytical Characterization
3.1. Proposed Synthetic Pathway
The most logical approach involves a nucleophilic aromatic substitution reaction. The synthesis would likely start from a commercially available dichloropyrimidine precursor.
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Step 1: Selective Amination: React (4,6-dichloropyrimidin-5-yl)methanol with one equivalent of benzylamine. The chloro group at the 4-position is generally more susceptible to nucleophilic attack than the one at the 6-position in similar systems. The reaction is typically carried out in a polar solvent like ethanol or isopropanol, often with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct.[7]
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Step 2: Purification: The crude product would then be purified using standard techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel to yield the final, high-purity compound.
3.2. Recommended Analytical Workflow: HPLC-UV
For purity assessment and stability studies, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard. The causality behind this choice is its ability to separate the moderately polar parent compound from both more polar degradants and less polar starting materials or impurities.
Protocol:
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Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
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Column: A C18 stationary phase column (e.g., Waters XBridge C18, 250 mm x 4.6 mm, 5 µm) is a robust starting point.[8]
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Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and organic solvent.
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Solvent A: 0.1% Formic Acid in Water (provides protons to ensure consistent ionization of the basic nitrogens).
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Solvent B: Acetonitrile or Methanol.
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Initial Conditions: A starting point could be a 60:40 (v/v) mixture of Solvent A and Solvent B.
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Flow Rate: 1.0 mL/min.[8]
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Detection Wavelength: Scan with a PDA detector to identify the absorbance maximum (λ-max), likely in the 220-280 nm range due to the aromatic systems.
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Injection Volume: 10-20 µL.[8]
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Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent like methanol to a concentration of ~0.1-1.0 mg/mL.
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System Suitability: Before analysis, inject a standard solution multiple times to ensure the system is performing correctly (i.e., consistent retention times, peak areas, and acceptable peak shape).
Chemical Stability and Degradation Profile
The stability of [4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol is governed by its three primary functional groups. Understanding these liabilities is critical for defining storage conditions, formulation development, and predicting shelf-life.
4.1. Intrinsic Stability Considerations
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Hydrolysis: The C-Cl bond on the electron-deficient pyrimidine ring is the most probable site of hydrolytic instability. Under aqueous acidic or basic conditions, the chloro group can be displaced by a hydroxyl group, forming the corresponding 4-benzylamino-6-hydroxy-5-pyrimidinyl)methanol.[9] This is a common degradation pathway for chloro-heterocyclic compounds.
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Oxidation: The primary alcohol (hydroxymethyl group) is susceptible to oxidation, which could convert it first to an aldehyde and subsequently to a carboxylic acid.[9] The benzylic secondary amine is also a potential site for oxidative degradation. These reactions can be initiated by atmospheric oxygen, peroxide impurities, or metal ions.
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Photostability: Aromatic and heteroaromatic systems can absorb UV light, potentially leading to photodegradation. The specific pathways are complex but can involve radical mechanisms or rearrangements.
4.2. Potential Degradation Pathways
4.3. Recommended Forced Degradation Study Protocol
To empirically determine the stability profile, a forced degradation study is essential. This involves subjecting the compound to harsh conditions to accelerate decomposition and identify potential degradants. The "self-validating" nature of this protocol lies in its ability to prove that the chosen analytical method (see Section 3.2) is "stability-indicating"—meaning it can separate the intact drug from its degradation products.
Experimental Protocol:
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Stock Solution: Prepare a stock solution of the compound in methanol at 1 mg/mL.
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Stress Conditions: For each condition, dilute the stock solution with the stressor, incubate, and then neutralize (if necessary) before analysis by HPLC.
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Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60-80°C for several hours.
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Base Hydrolysis: Mix with 0.1 M NaOH and keep at room temperature or gently heat (e.g., 40°C) for several hours. Basic conditions are often more aggressive for chloro-pyrimidines.
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Oxidative Degradation: Mix with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
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Thermal Degradation: Expose the solid powder to dry heat (e.g., 105°C) for 24-48 hours. Dissolve and analyze.
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Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.
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Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method developed in Section 3.2. A PDA detector is highly valuable here to compare the UV spectra of the parent peak and any new peaks that appear, which helps in peak tracking and identification.
Handling and Storage Recommendations
Based on the potential stability liabilities, the following handling and storage procedures are recommended to preserve the integrity of the compound:
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Storage Conditions: Store in a cool, dark, and dry place. A desiccator or an inert atmosphere (e.g., nitrogen, argon) is advisable for long-term storage to protect against moisture and oxidation.
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Light Protection: Keep in amber vials or containers protected from light to prevent potential photodegradation.
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pH Avoidance: Avoid prolonged exposure to strongly acidic or basic aqueous solutions to minimize hydrolysis of the chloro group.
Conclusion
[4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol is a valuable chemical intermediate with a predictable but multifaceted stability profile. Its primary degradation risks are hydrolysis of the C-Cl bond and oxidation of the hydroxymethyl group. For professionals in drug development, a thorough understanding of these properties is paramount. The implementation of a robust, stability-indicating HPLC method and the execution of systematic forced degradation studies, as outlined in this guide, are critical first steps in characterizing this molecule for its intended use in further synthesis and discovery efforts.
References
- Vertex AI Search. [4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol.
- 2a biotech. Products - 2a biotech.
- RSC Publishing. Analytical Methods.
- CIBTech. SYNTHESIS OF 4-(BENZYLAMINO)-6-CHLORO-2, 2-DIMETHYL-3, 4- DIHYDRO-2H-CHROMEN-3-OL FOR ANTIHYPERTENSIVE ACTIVITY.
- Springer. Metabolism-based category formation for the prioritisation of genotoxicity hazard assessment for plant protection product residu.
- Echemi. (4-CHLORO-2-METHYLSULFANYL-PYRIMIDIN-5-YL)-METHANOL.
- Arkivoc.
- CymitQuimica. CAS 25193-95-7: 5-Pyrimidinemethanol.
- Wolfa. (6-Chloropyrimidin-4-Yl)Methanol丨CAS 1025351-41-0.
- PrepChem.com. Synthesis of 4-ethylamino-6-chloro-5-nitro-2-trifluoromethyl-pyrimidine.
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